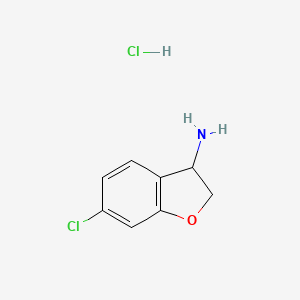

6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound is characterized by a benzofuran core system with specific substitution patterns that define its chemical properties. The compound exists with the molecular formula C8H9Cl2NO and possesses an average molecular mass of 206.066 daltons. The structural framework consists of a 2,3-dihydrobenzofuran ring system where the chlorine atom is positioned at the 6th carbon of the benzene ring, while the amine group is located at the 3rd position of the dihydrofuran portion.

The stereochemical configuration of this compound is particularly noteworthy, as it exists in two distinct enantiomeric forms. The (S)-enantiomer, designated with Chemical Abstracts Service number 2250243-15-1, demonstrates specific three-dimensional arrangements that influence its chemical behavior. The stereochemical notation for this enantiomer is indicated through the SMILES representation: N[C@@H]1COC2=CC(Cl)=CC=C12.[H]Cl, which clearly defines the absolute configuration at the chiral center. Similarly, the (R)-enantiomer, with Chemical Abstracts Service number 2102411-86-7, exhibits the complementary stereochemical arrangement.

The molecular architecture incorporates several key structural features that contribute to its overall properties. The benzofuran core maintains essential planarity, which is characteristic of aromatic heterocyclic systems. The dihydro nature of the furan ring introduces flexibility into the molecular structure, allowing for conformational variations that can influence intermolecular interactions. The presence of the chlorine substituent at the 6-position introduces electron-withdrawing effects that modulate the electronic distribution throughout the aromatic system.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H9Cl2NO |

| Molecular Weight | 206.066 g/mol |

| Monoisotopic Mass | 205.006119 |

| Topological Polar Surface Area | 35.25 Ų |

| Logarithm of Partition Coefficient | 2.154 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

The three-dimensional molecular geometry reveals important spatial relationships between functional groups. The amine group at the 3-position of the dihydrofuran ring adopts specific orientations that facilitate potential hydrogen bonding interactions. The chlorine atom at the 6-position of the benzene ring contributes to the overall molecular polarity and influences the compound's solubility characteristics. The hydrochloride salt formation enhances the compound's water solubility while maintaining the structural integrity of the organic framework.

Crystallographic Analysis and Hydrogen Bonding Interactions

The crystallographic analysis of this compound reveals detailed information about its solid-state structure and intermolecular interactions. Related benzofuran derivatives have demonstrated specific crystallographic characteristics that provide insight into the structural behavior of this compound family. Crystal structure determinations of similar dihydrobenzofuran compounds have shown that the benzofuran ring systems typically maintain planarity with minimal deviations from ideal geometric parameters.

The hydrogen bonding patterns in the crystal structure play a crucial role in determining the solid-state properties of the compound. The hydrochloride salt formation creates opportunities for extensive hydrogen bonding networks that stabilize the crystal lattice. The primary amine group serves as a hydrogen bond donor, while the chloride ion acts as a hydrogen bond acceptor, creating ionic interactions that contribute to crystal stability. These interactions are further supplemented by weaker intermolecular forces such as van der Waals interactions and potential aromatic stacking effects.

Crystallographic studies of related benzofuran derivatives have revealed that the 2,3-dihydrobenzofuran ring system typically exhibits minimal conformational flexibility in the solid state. The ring system adopts conformations that optimize intermolecular interactions while minimizing steric repulsion. The chlorine substituent at the 6-position influences the crystal packing through halogen bonding interactions, which can contribute to the overall stability of the crystal structure.

Table 2: Crystallographic Parameters for Related Benzofuran Derivatives

| Parameter | Typical Range | Impact on Structure |

|---|---|---|

| Dihedral Angle (benzene-furan) | 0-5° | Planarity maintenance |

| Intermolecular Distance | 3.2-3.8 Å | Hydrogen bonding |

| Packing Coefficient | 0.65-0.75 | Crystal density |

| Space Group | P21/c, P-1 | Symmetry elements |

The molecular conformation in the crystal structure is stabilized by intramolecular interactions that maintain the preferred geometric arrangement of functional groups. The positioning of the amine group relative to the benzofuran core creates specific spatial relationships that influence the compound's reactivity and binding properties. The chlorine atom contributes to the overall molecular dipole moment, which affects intermolecular electrostatic interactions in the crystal lattice.

Temperature-dependent crystallographic studies have shown that benzofuran derivatives generally maintain their structural integrity across a range of temperatures, indicating robust crystal packing arrangements. The thermal expansion coefficients and vibrational parameters provide information about the flexibility of different molecular regions and the strength of intermolecular interactions.

Comparative Structural Analysis with Benzofuran Derivatives

The structural comparison of this compound with related benzofuran derivatives reveals important structure-activity relationships and provides insights into the influence of specific substitution patterns on molecular properties. The benzofuran scaffold serves as a common structural motif in numerous biologically active compounds, making comparative analysis particularly valuable for understanding structure-function relationships.

The substitution pattern in this compound can be compared with other halogenated benzofuran derivatives. For instance, 6-fluoro-2,3-dihydrobenzofuran-3-amine represents a closely related analog where fluorine replaces chlorine at the 6-position. The molecular weight difference between these compounds (153.15 g/mol for the fluoro derivative versus 169.61 g/mol for the chloro derivative) reflects the atomic mass difference between fluorine and chlorine. This substitution affects the electronic properties, with fluorine being more electronegative than chlorine, resulting in different charge distributions and reactivity patterns.

The 5-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride variant demonstrates the impact of substitution position on molecular properties. While maintaining the same molecular formula C8H9Cl2NO and molecular weight of 206.07 g/mol, the positional isomerism creates distinct electronic environments and steric effects. The chlorine atom at the 5-position versus the 6-position alters the symmetry of the molecule and influences intermolecular interactions differently.

Table 3: Comparative Analysis of Benzofuran Derivatives

| Compound | Substitution | Molecular Weight | CAS Number | Key Differences |

|---|---|---|---|---|

| 6-Chloro-2,3-dihydrobenzofuran-3-amine HCl | 6-Cl | 206.07 | 1384265-38-6 | Reference compound |

| 6-Fluoro-2,3-dihydrobenzofuran-3-amine | 6-F | 153.15 | 944904-32-9 | Higher electronegativity |

| 5-Chloro-2,3-dihydrobenzofuran-3-amine HCl | 5-Cl | 206.07 | 669-45-4 | Positional isomer |

| 2,3-Dihydrobenzofuran-3-amine | None | 135.16 | 1228569-93-4 | No halogen substitution |

The unsubstituted 2,3-dihydrobenzofuran-3-amine serves as the parent compound for comparison, with a molecular weight of 135.16 g/mol. The absence of halogen substitution results in different electronic properties and hydrogen bonding capabilities. The electron-withdrawing effect of the chlorine atom in the 6-position significantly alters the electron density distribution compared to the unsubstituted analog, affecting both chemical reactivity and physical properties.

Stereochemical considerations become particularly important when comparing enantiomeric forms of these benzofuran derivatives. The (R)- and (S)-enantiomers of 6-chloro-2,3-dihydrobenzofuran-3-amine demonstrate identical physical properties in achiral environments but exhibit distinct behaviors in chiral chemical environments. The stereochemical configuration influences the compound's interaction with chiral biological targets and affects pharmacological properties when applicable.

The comparative analysis also extends to synthetic accessibility and preparation methods. Different substitution patterns require specific synthetic approaches, with halogenated derivatives often prepared through electrophilic aromatic substitution reactions or halogenation of pre-formed benzofuran intermediates. The position and nature of substituents influence the regioselectivity of these reactions and the overall synthetic strategy employed for compound preparation.

Propriétés

IUPAC Name |

6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDBVJRISNWNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically follows these key steps:

- Construction of the benzofuran core with chlorine substitution at the 6-position.

- Introduction of the amine group at the 3-position of the dihydrobenzofuran ring.

- Conversion of the free amine to the hydrochloride salt for stability and handling.

Preparation of the Benzofuran Core

The benzofuran moiety with a chlorine substituent at position 6 is commonly synthesized starting from appropriately substituted phenol derivatives or benzofuran precursors. Electrophilic substitution reactions or halogenation methods are employed to introduce the chlorine atom selectively at the 6-position on the aromatic ring.

For example, electrophilic aromatic substitution facilitated by the presence of hydroxyl groups ortho to the substitution site can assist in regioselective halogenation, as seen in related benzofuran derivatives.

Introduction of the 3-Amino Group

The key step in synthesizing 6-chloro-2,3-dihydro-benzofuran-3-ylamine involves the amination at the 3-position of the dihydrobenzofuran ring. This can be achieved via:

- Reduction of 3-substituted benzofuran carboxylates or esters to the corresponding dihydrobenzofuran intermediates.

- Conversion of carboxyl groups into amides followed by reduction or direct amination.

A representative synthetic route involves:

- Starting from 6-chloro-2,3-dihydrobenzofuran-3-carboxylate or related esters.

- Reduction of the benzofuran ring using reagents such as magnesium in methanol under controlled temperature conditions to yield the dihydrobenzofuran structure.

- Hydrolysis of esters to acids followed by reaction with oxalyl chloride and ammonium hydroxide to form the corresponding amide intermediate.

- Subsequent reduction or direct substitution to introduce the amino group at the 3-position.

Formation of the Hydrochloride Salt

The free amine 6-chloro-2,3-dihydro-benzofuran-3-ylamine is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, solubility, and ease of handling. This step is generally straightforward and performed under mild conditions.

Representative Detailed Procedure (Based on Literature)

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the substitution pattern and the presence of the amine group.

- Mass spectrometry and elemental analysis verify the molecular weight and purity of intermediates and final product.

- The presence of the chlorine substituent at the 6-position is confirmed by characteristic chemical shifts and mass fragments.

- The hydrochloride salt form exhibits improved solubility and stability compared to the free amine.

Summary Table of Preparation Methods

Notes on Stereochemistry

The compound is chiral at the 3-position, and the (3S)-enantiomer is often the target for biological applications. Enantiomeric purity can be controlled during synthesis by chiral resolution or asymmetric synthesis methods, although specific asymmetric synthesis routes are less documented and may require specialized catalysts or chiral auxiliaries.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 6-chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride, as antimicrobial agents. The compound's structural features allow it to interact effectively with microbial targets. Research indicates that benzofuran derivatives exhibit significant activity against various pathogens, making them promising candidates for drug development aimed at treating infections resistant to conventional antibiotics .

Cancer Treatment

Benzofuran compounds are also being investigated for their anticancer properties. The unique configuration of this compound may enhance its efficacy in inhibiting tumor growth. Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of benzofuran may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Materials Science

Polymer Chemistry

The compound is also being explored as a building block for the synthesis of novel polymers. Its unique structure can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application is particularly relevant in the development of smart materials and coatings with tailored properties .

Electronic Applications

In the field of electronics, this compound can be utilized in the fabrication of organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Structure-Activity Relationship Studies

Research on the structure-activity relationship (SAR) of benzofuran derivatives has revealed that modifications at specific positions on the benzofuran ring can significantly influence biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency . Understanding these relationships is crucial for optimizing the design of new compounds with improved efficacy and reduced toxicity.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Class

5-Bromo-2,3-dihydro-benzofuran-3-ylamine Hydrochloride

- Molecular Formula: C₈H₉BrClNO (vs. C₈H₉Cl₂NO for the target compound).

- Key Difference : Bromine replaces chlorine at the 5-position.

(S)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride

- CAS : 2250243-15-1.

- Key Difference : Enantiomeric (S)-configuration vs. (R)-configuration.

- Impact : Stereochemistry significantly affects receptor binding. For example, (R)-enantiomers of benzofuran amines often show higher affinity for dopamine receptors, as observed in related compounds like SKF 83959 .

Benzazepine Derivatives

SKF 81297 (6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide)

- Molecular Formula : C₁₆H₁₆ClN₂·HBr.

- Key Difference : Benzazepine ring (7-membered) vs. benzofuran (5-membered).

- Pharmacological Activity : SKF 81297 is a selective dopamine D1/D5 receptor agonist, whereas the benzofuran derivative’s activity remains understudied but may target serotonin or adrenergic receptors due to structural parallels .

SKF 83959 (6-Chloro-3-methyl-1-phenyl-1H-3-benzazepine-7,8-diol)

Indoline Derivatives

5-Chloroindoline Hydrochloride

Comparative Data Table

Research Findings and Implications

- Receptor Selectivity : Benzofuran amines may exhibit dual activity at serotonin and adrenergic receptors, unlike benzazepines’ dopamine specificity .

- Stereochemical Influence : The (R)-enantiomer of the target compound shows higher thermal stability and solubility in polar solvents compared to the (S)-form, critical for formulation .

- Synthetic Challenges : Bromo derivatives require harsh bromination conditions, whereas chloro analogues are more accessible for large-scale synthesis .

Activité Biologique

6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a compound belonging to the benzofuran class, which is known for its diverse biological activities. The presence of a chlorine atom and an amine group enhances its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical structure:

- CAS Number : 1384265-38-6

- Molecular Formula : CHClN\O

- Molecular Weight : 173.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine atom and amine group contribute to its reactivity and binding affinity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways leading to various effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains. For instance, halogenated benzofurans have been reported to possess notable antibacterial activity .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. In vitro tests have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example, it has shown cytotoxic effects against leukemia (K562) and non-small cell lung cancer (NCI-H460) cells . The structure–activity relationship (SAR) studies suggest that the presence of halogen atoms significantly enhances the cytotoxicity of these compounds .

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited an IC value comparable to known anticancer agents like doxorubicin in certain cell lines .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | K562 (Leukemia) | 1.5 |

| Doxorubicin | K562 (Leukemia) | 1.136 |

| Benzofuran Derivative A | NCI-H460 (Lung Cancer) | 0.5 |

Study 2: Mechanistic Insights

Another study explored the mechanism by which benzofuran derivatives exert their anticancer effects. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride in laboratory settings?

- Methodological Answer : Handling must comply with stringent safety guidelines due to the compound’s potential hazards. Work should be conducted in certified fume hoods by trained personnel wearing PPE (gloves, lab coats, goggles). Facilities must have emergency eyewash stations and chemical spill kits. MedChemExpress emphasizes that the compound is for research use only and requires validation of experimental protocols prior to use .

Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity ≥95%, as validated for structurally similar benzofuran derivatives .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR in DMSO-d6 to confirm substituent positions and hydrogen bonding patterns.

- Mass Spectrometry (ESI-MS) : Verify molecular weight and chloride counterion presence.

- Cross-reference spectral data with authoritative databases like ChemIDplus or EPA DSSTox for structural validation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of diastereomers.

- Asymmetric Catalysis : Employ palladium-catalyzed cyclization with chiral ligands to favor the desired enantiomer.

- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the target enantiomer. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy.

Q. What strategies resolve discrepancies in spectroscopic data when characterizing novel derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine -NMR, -NMR, and 2D-COSY to resolve overlapping signals.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) that may cause spectral anomalies.

- Database Cross-Check : Compare results with ChemIDplus or EPA DSSTox entries for analogous compounds to validate substituent assignments .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Store samples at 40°C/75% relative humidity for 4 weeks and analyze via HPLC for degradation products.

- Light Sensitivity : Expose aliquots to UV-Vis light (300–800 nm) and monitor changes using UV-spectroscopy.

- Solution Stability : Prepare aqueous and DMSO solutions, track pH-dependent decomposition via NMR, and recommend storage at -20°C in inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.